molecular formula C12H12N4 B1388092 5-Amino-1-(4-ethylphenyl)-1H-pyrazole-4-carbonitrile CAS No. 1176618-40-8

5-Amino-1-(4-ethylphenyl)-1H-pyrazole-4-carbonitrile

Cat. No. B1388092
CAS RN: 1176618-40-8
M. Wt: 212.25 g/mol
InChI Key: RQFIFEYCDWLYSF-UHFFFAOYSA-N
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Description

5-Amino-1-(4-ethylphenyl)-1H-pyrazole-4-carbonitrile is a chemical compound that belongs to the class of pyrazole derivatives . Pyrazoles and their derivatives play an important role in medicinal chemistry research due to their diverse biological activities . They are of pharmaceutical interest due to their analgesic power, and some derivatives have shown to be cytotoxic to several human cell lines .


Synthesis Analysis

The synthesis of pyrazole derivatives, including 5-Amino-1-(4-ethylphenyl)-1H-pyrazole-4-carbonitrile, often involves condensing ethyl-3-(dimethylamino)-2-(phenylcarbonyl)prop-2-enoate with different aromatic and aliphatic hydrazines . The formation of the ethyl-1-(N-substituted)-5-phenyl-1H-pyrazole-4-carboxylate derivatives was confirmed by recording their IR, 1 H-NMR, 13 C-NMR, mass spectra, and by single crystal X-ray analysis .


Molecular Structure Analysis

The molecular structure of pyrazole derivatives was confirmed by single crystal X-ray analysis . The presence of different substituents, both on the pyrazole ring and on the phenyl ring, can severely modify the biological properties of such molecules .


Chemical Reactions Analysis

Pyrazole derivatives are synthesized through a series of chemical reactions. For instance, 4,4ʹ-(Arylmethylene)bis(1H-pyrazol-5-ols) derivatives were synthesized by a three components reaction of 3-methyl-1-phenyl-5-pyrazolone with various benzaldehydes catalyzed by sodium acetate at room temperature .

Mechanism of Action

While the specific mechanism of action for 5-Amino-1-(4-ethylphenyl)-1H-pyrazole-4-carbonitrile is not mentioned in the search results, it’s known that pyrazole derivatives exhibit a wide range of biological activities. They have been demonstrated to be cytotoxic on several human cell lines . Some pyrazole derivatives also exhibit anticancer, anti-inflammatory, antidepressant, anticonvulsant, and anti HIV properties .

Future Directions

The future directions in the research of pyrazole derivatives, including 5-Amino-1-(4-ethylphenyl)-1H-pyrazole-4-carbonitrile, may involve the synthesis of novel pyrazole derivatives carrying aryl ring system, by condensing ethyl-3-(dimethylamino)-2-(phenylcarbonyl)prop-2-enoate with different aromatic/aliphatic hydrazines . Further studies could also focus on exploring their diverse biological activities and potential applications in medicinal chemistry .

properties

IUPAC Name

5-amino-1-(4-ethylphenyl)pyrazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4/c1-2-9-3-5-11(6-4-9)16-12(14)10(7-13)8-15-16/h3-6,8H,2,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQFIFEYCDWLYSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N2C(=C(C=N2)C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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